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molecular formula C11H14N2O3 B8496787 Pentanamide, N-(3-nitrophenyl)-

Pentanamide, N-(3-nitrophenyl)-

Cat. No. B8496787
M. Wt: 222.24 g/mol
InChI Key: UYUWKCAOJYPGIZ-UHFFFAOYSA-N
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Patent
US04039316

Procedure details

A mixture of 177.6 g of m-nitrovaleranilide, 160 ml of water, 8 ml of 22° Be hydrochloric acid and 640 ml of 95% ethanol was refluxed and 480 g of iron powder were added with stirring over 30 minutes. Reflux was continued for 30 minutes with stirring and the mixture was filtered. The filtrate was concentrated to dryness under reduced pressure and the residue was chromatographed over silica gel. Elution with an 8- 2 methylene chloride-acetone mixture gave 151 g of m-aminovaleranilide with a specific rotation nD20 = 1.541.
Quantity
177.6 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
[Compound]
Name
Be hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Name
Quantity
480 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][CH:16]=1)[NH:7][C:8](=[O:13])[CH2:9][CH2:10][CH2:11][CH3:12])([O-])=O.O>[Fe].C(O)C>[NH2:1][C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][CH:16]=1)[NH:7][C:8](=[O:13])[CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
177.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(NC(CCCC)=O)C=CC1
Name
Quantity
160 mL
Type
reactant
Smiles
O
Name
Be hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
640 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
480 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
WAIT
Type
WAIT
Details
was continued for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel
WASH
Type
WASH
Details
Elution with an 8- 2 methylene chloride-acetone mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=C(NC(CCCC)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 151 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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